molecular formula C14H20FNO4S2 B2642041 4-fluoro-N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-2-methylbenzenesulfonamide CAS No. 2310206-79-0

4-fluoro-N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-2-methylbenzenesulfonamide

Cat. No. B2642041
CAS RN: 2310206-79-0
M. Wt: 349.44
InChI Key: OGAMQEINLODLSM-UHFFFAOYSA-N
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Description

4-fluoro-N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C14H20FNO4S2 and its molecular weight is 349.44. The purity is usually 95%.
BenchChem offers high-quality 4-fluoro-N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-2-methylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-fluoro-N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-2-methylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Quantum Chemical and Molecular Dynamic Simulation Studies

The compound's potential in quantum chemical calculations and molecular dynamics simulations was explored in the study of piperidine derivatives for corrosion inhibition properties on iron. These studies focused on global reactivity parameters such as HOMO, LUMO, and energy gap, which are crucial for understanding the chemical behavior of similar compounds (Kaya et al., 2016).

Synthesis and Evaluation in Medicinal Chemistry

4-Fluorobenzenesulfonamide derivatives have been synthesized and evaluated for their potential as selective inhibitors in medicinal chemistry, particularly for cyclooxygenase enzymes. This includes the synthesis and evaluation of derivatives for their inhibitory properties, which is a vital aspect of drug discovery (Hashimoto et al., 2002).

Enzymatic and Biochemical Studies

The compound's relatives have been studied for their roles in enzymatic reactions, like O-demethylase activity, which highlights the potential for biochemical applications. These studies provide insights into the biochemical pathways and mechanisms in which similar compounds could participate (Stupperich et al., 1996).

Photocatalytic Transformations

Derivatives of benzenesulfonamide, like 4CzIPN, have shown significant potential in photocatalytic transformations, a field important for environmental and materials science research. This highlights the potential application of similar compounds in catalysis and materials science (Shang et al., 2019).

Applications in Organic Synthesis

In the field of organic synthesis, fluorobenzenesulfonamide derivatives have been used as reagents for various transformations, indicating the versatility of similar compounds in synthetic chemistry. This includes the development of novel synthesis methods and the exploration of reaction mechanisms (Du et al., 2005).

Solid-State NMR and X-ray Characterisation

The compound's structural relatives have been characterized using solid-state NMR and X-ray crystallography, essential for understanding the physical and chemical properties of these compounds. This provides a foundation for further exploration in materials science and pharmaceutical research (Pawlak et al., 2021).

properties

IUPAC Name

4-fluoro-N-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FNO4S2/c1-11-8-12(15)2-3-13(11)22(18,19)16-9-14(20-6-5-17)4-7-21-10-14/h2-3,8,16-17H,4-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGAMQEINLODLSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2(CCSC2)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-2-methylbenzenesulfonamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.